molecular formula C20H21ClN2O2S B2412135 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine CAS No. 866871-37-6

3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Cat. No. B2412135
CAS RN: 866871-37-6
M. Wt: 388.91
InChI Key: OQCOACFUXNKQCI-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a chlorobenzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl chloride and amine groups, which are common reactive sites in organic chemistry .

Scientific Research Applications

Derivatization and Detection in Environmental Samples

One significant application of compounds related to 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves their use in the derivatization and subsequent detection of aliphatic amines in environmental samples. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry analysis. This approach aids in understanding the prevalence and distribution of aliphatic amines in aquatic environments, providing essential data for environmental monitoring and protection efforts (Sacher, Lenz, & Brauch, 1997).

Antifungal Activity

Another research avenue explores the antifungal potential of quinoline derivatives, which share a core structure with 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine. Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which demonstrated significant in vitro antifungal activity against various fungal strains. This research highlights the potential therapeutic applications of quinoline derivatives in developing new antimycotic agents, underscoring the importance of such compounds in medical research (Kumar, Bawa, Drabu, & Panda, 2011).

Chemical Synthesis and Modification

Compounds similar to 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine are also crucial in chemical synthesis and modification processes. Máslankiewicz and Skrzypek (1994) discussed the synthesis and amination of 4-chloro-3-quinolinesulfonyl chloride, highlighting the versatility of quinolinesulfonyl chlorides in producing various sulfonamide derivatives. These reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science (Máslankiewicz & Skrzypek, 1994).

Corrosion Inhibition

Research by Prabhu et al. (2008) indicates that quinoline derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. They investigated the corrosion inhibition effects of certain quinoline-based compounds, demonstrating that these substances can significantly reduce corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, showcasing the broad utility of quinoline derivatives beyond their biological activities (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonyl chloride compounds are used as intermediates in the synthesis of other compounds .

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the synthesis of other compounds, given the reactivity of the sulfonyl chloride group .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-4-23(5-2)20-17-12-14(3)6-11-18(17)22-13-19(20)26(24,25)16-9-7-15(21)8-10-16/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOACFUXNKQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

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